tBuMePhos

Catalog No.
S755390
CAS No.
255837-19-5
M.F
C21H29P
M. Wt
312.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tBuMePhos

CAS Number

255837-19-5

Product Name

tBuMePhos

IUPAC Name

ditert-butyl-[2-(2-methylphenyl)phenyl]phosphane

Molecular Formula

C21H29P

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H29P/c1-16-12-8-9-13-17(16)18-14-10-11-15-19(18)22(20(2,3)4)21(5,6)7/h8-15H,1-7H3

InChI Key

UJONYAVMBYXBJQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C

tBuMePhos, also known as 2-(Di-tert-butylphosphino)-2'-methylbiphenyl, is a phosphorus-based organic compound widely used as a ligand in organometallic chemistry. It was first synthesized and reported in 2004 []. tBuMePhos plays a significant role in scientific research due to its ability to form stable and selective catalysts for various organic transformations [, ].


Molecular Structure Analysis

The key feature of tBuMePhos's structure is the central phosphorus atom (P) bonded to two bulky tert-butyl groups (tBu) and a phenyl group (Ph) []. An additional methyl group (Me) is attached to the other end of the biphenyl backbone. This combination of bulky substituents and the aromatic biphenyl group creates a sterically hindered environment around the phosphorus atom []. This steric hindrance is crucial for the ligand's ability to control the geometry and reactivity of metal centers in catalysts [].


Chemical Reactions Analysis

Synthesis:

Reactions as a Ligand:

tBuMePhos is a versatile ligand that can participate in various catalytic cycles. A common reaction involves the formation of a metal complex with tBuMePhos, followed by the activation of a substrate molecule and subsequent bond formation or transformation []. The specific reactions vary depending on the chosen metal and reaction conditions. Here's an example:

Palladium-catalyzed Suzuki-Miyaura coupling reaction using tBuMePhos as a ligand:

(Aryl halide) + (Arylboronic acid) -> Biaryl + Pd(0) byproduct

This reaction uses a palladium complex with tBuMePhos to couple two aryl groups to form a new biaryl molecule [].


Physical And Chemical Properties Analysis

  • Melting point: 132-134 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in common organic solvents like dichloromethane and toluene []
  • Stability: Stable under inert atmosphere, moisture sensitive []

tBuMePhos functions as a chelating ligand, meaning it binds to the metal center through both the phosphorus atom and a biphenyl carbon atom. The bulky tert-butyl groups and the biphenyl moiety create a steric environment that influences the coordination sphere of the metal and controls its reactivity []. This steric modulation allows for selective binding of substrates and promotes desired reaction pathways in catalysis [].

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Di-tert-butylphosphino-2'-methylbiphenyl

Dates

Modify: 2023-08-15

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